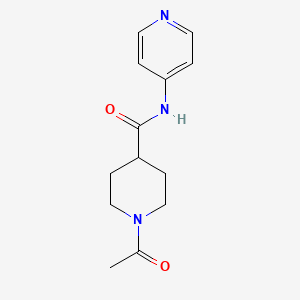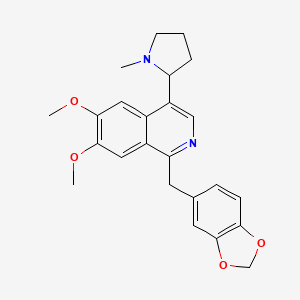![molecular formula C29H25NO5 B3744795 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate](/img/structure/B3744795.png)
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate
Overview
Description
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylphenyl group, an oxoethyl group, and a dioxo-phenylisoindole carboxylate group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexylphenyl precursor. This precursor is then subjected to a series of reactions, including oxidation and esterification, to introduce the oxoethyl and dioxo-phenylisoindole carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [2-(4-Cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate include:
Steviol glycosides: These compounds are known for their sweetening properties and are used in various food products.
Benzylamine: This compound is used as a precursor in organic synthesis and has applications in the pharmaceutical industry.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant and is used in biological research.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO5/c31-26(21-13-11-20(12-14-21)19-7-3-1-4-8-19)18-35-29(34)22-15-16-24-25(17-22)28(33)30(27(24)32)23-9-5-2-6-10-23/h2,5-6,9-17,19H,1,3-4,7-8,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONOHUJAKPHXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B3744712.png)
![3,5-dichloro-4-methoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3744715.png)
![2-(5-{[(2-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3744731.png)
![1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B3744732.png)
![2-[(5-METHYL-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)SULFANYL]-1-PHENYL-1-ETHANONE](/img/structure/B3744740.png)
![4,4-dimethyl-14-(2-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B3744748.png)

![1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3744752.png)
![N-(4-methoxyphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3744754.png)

![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B3744779.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B3744783.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3744789.png)
![2,4-dimethyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3744799.png)
